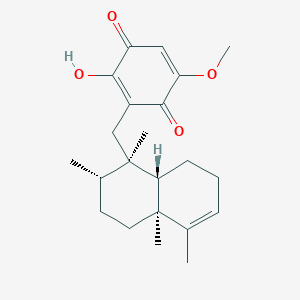
Isospongiaquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isospongiaquinone is a natural product found in Dysidea, Hyrtios, and Dactylospongia metachromia with data available.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Research
1. Model Compound in Biflavonoid Chemistry
Isospongiaquinone serves as a model compound for studying the synthesis and reactivity of biflavonoids. Its unique structural features allow researchers to gain insights into the stability and reactivity patterns of similar compounds. This application is crucial for the development of new synthetic methodologies in organic chemistry .
Biological Activities
2. Antioxidant and Anti-inflammatory Properties
this compound has demonstrated significant antioxidant activity, which is vital in combating oxidative stress in biological systems. It has been shown to inhibit inflammatory pathways, making it a potential therapeutic agent for conditions characterized by chronic inflammation .
3. Anticancer Activity
Research indicates that this compound exhibits promising anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Notable studies have reported its efficacy against human tumor cell lines such as NCI-H460, HepG2, MCF-7, and HeLa. The mechanism of action involves cell cycle arrest and modulation of apoptotic pathways, positioning this compound as a candidate for cancer therapy .
Medicinal Applications
4. Neuroprotective Effects
this compound has shown neuroprotective properties in preclinical studies, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to mitigate neuronal damage through antioxidant mechanisms is a focal point of ongoing research .
5. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Micrococcus sp. Studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial properties, which could lead to its application in developing new antibiotics .
Data Tables
| Application Area | Activity Type | Cell Lines/Organisms Tested | Key Findings |
|---|---|---|---|
| Chemistry | Synthetic Model | - | Insights into biflavonoid reactivity |
| Biology | Antioxidant | Various | Significant reduction of oxidative stress |
| Medicine | Anticancer | NCI-H460, HepG2, MCF-7 | Induces apoptosis; inhibits proliferation |
| Medicine | Neuroprotective | Neuronal cells | Mitigates damage from oxidative stress |
| Microbiology | Antimicrobial | Staphylococcus aureus | MIC values: 20 μg/disk; effective against bacteria |
Case Studies
Case Study 1: Anticancer Mechanism
A study published in Journal of Natural Products investigated the effects of this compound on ovarian cancer cells (A2780). The compound exhibited an IC50 value of 10.9 μM, demonstrating moderate toxicity while effectively inhibiting DNA polymerase β activity . This highlights its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotection
Research conducted on neuronal cell cultures revealed that this compound significantly reduced apoptosis induced by oxidative stressors. The findings suggest that this compound may offer protective benefits against neurodegeneration, warranting further exploration in clinical settings .
Propiedades
Fórmula molecular |
C22H30O4 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21+,22+/m0/s1 |
Clave InChI |
LKNAVZKSKJJHQH-YVUMSICPSA-N |
SMILES isomérico |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C |
SMILES canónico |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C |
Sinónimos |
5-epi-isospongiaquinone isospongiaquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















